Lipophilicity (LogP) Advantage: 6-Bromo-4-ethylisatin vs. Unsubstituted Isatin, 6-Bromoisatin, and 4-Ethylisatin
The target compound exhibits a predicted logP of 2.28, representing a 1.45 log unit increase over unsubstituted isatin (logP 0.83), a 0.56 log unit increase over 6-bromoisatin (logP 1.72–1.77), and a 0.76 log unit increase over 4-ethylisatin (logP 1.52) [1][2][3]. This places the compound in an optimal lipophilicity window (logP 1–3) associated with balanced aqueous solubility and membrane permeability, while exceeding the lipophilicity of all single-substituent comparators. In QSAR studies of isatin anticancer agents, lipophilic substituents at ring positions were positively correlated with cytotoxic potency, suggesting that the enhanced logP of the target compound may translate to improved cellular activity relative to less lipophilic analogs [4].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.28 (predicted) |
| Comparator Or Baseline | Isatin: logP 0.83; 6-Bromoisatin: logP 1.72–1.77; 4-Ethylisatin: logP 1.52; 5-Bromoisatin: logP 1.69 |
| Quantified Difference | ΔlogP = +1.45 vs. isatin; +0.51–0.56 vs. 6-bromoisatin; +0.76 vs. 4-ethylisatin; +0.59 vs. 5-bromoisatin |
| Conditions | Predicted values (ACD/Labs or equivalent algorithm); consistent PSA of 46.17 Ų across all compounds compared |
Why This Matters
LogP directly influences passive membrane permeability, tissue distribution, and non-specific protein binding—a 1.45 log unit increase over isatin predicts approximately 28-fold higher octanol-water partitioning, which can dramatically alter both in vitro assay behaviour and in vivo pharmacokinetics.
- [1] Molbase. 6-bromo-4-ethyl-1H-indole-2,3-dione. CAS 147494-35-7. LogP 2.28430. https://baike.molbase.cn/cidian/24482781/ View Source
- [2] SIELC Technologies. Isatin. CAS 91-56-5. LogP 0.83. https://sielc.com/isatin View Source
- [3] Molbase. 4-Ethylisatin. CAS 34934-05-9. LogP 1.5218. https://mip.molbase.cn/ View Source
- [4] QSAR study of isatin analogues as in vitro anti-cancer agents (2010). European Journal of Medicinal Chemistry, 45:867-877. Hansch analysis showed positive correlation of lipophilic substituents with cytotoxic activity. View Source
